molecular formula C10H10N2OS B6033609 1-methyl-3-(methylthio)quinoxalin-2(1H)-one

1-methyl-3-(methylthio)quinoxalin-2(1H)-one

Cat. No. B6033609
M. Wt: 206.27 g/mol
InChI Key: WKBQKPKIIPHBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(methylthio)quinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the quinoxaline family and is known for its unique chemical structure, which makes it an attractive target for drug discovery.

Mechanism of Action

The exact mechanism of action of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-3-(methylthio)quinoxalin-2(1H)-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to exhibit antifungal and antibacterial properties by inhibiting the growth and proliferation of these microorganisms. Furthermore, this compound has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-3-(methylthio)quinoxalin-2(1H)-one in lab experiments include its unique chemical structure, which makes it an attractive target for drug discovery. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various diseases.
However, there are also limitations associated with the use of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for the research on 1-methyl-3-(methylthio)quinoxalin-2(1H)-one. One potential area of focus is the development of novel drugs based on this compound that could be used in the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development. Finally, researchers could explore the potential use of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one involves the condensation of 2-aminomethylbenzimidazole with methylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is then followed by the cyclization of the resulting intermediate to form the final product.

Scientific Research Applications

1-methyl-3-(methylthio)quinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. Several studies have also suggested that this compound may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-methyl-3-methylsulfanylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-12-8-6-4-3-5-7(8)11-9(14-2)10(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBQKPKIIPHBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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